molecular formula C10H17ClO4 B052937 Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate CAS No. 319924-73-7

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Cat. No.: B052937
CAS No.: 319924-73-7
M. Wt: 236.69 g/mol
InChI Key: WLRFCPQXWBDLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a chiral intermediate critical in pharmaceutical synthesis, particularly for statins like atorvastatin and rosuvastatin, which inhibit HMG-CoA reductase . Its (S)-enantiomer is synthesized via enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate using alcohol dehydrogenases (ADHs), achieving >99.5% enantiomeric excess (ee) with enzymes such as Lactobacillus brevis ADH (LBADH) . This compound’s structural features—a β-ketoester with hydroxyl and chloro substituents—enable its role in asymmetric syntheses of polyketide-derived drugs.

Properties

IUPAC Name

tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFCPQXWBDLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Statin Synthesis

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate serves as a key intermediate in the production of statins. Statins are a class of drugs that lower cholesterol levels in the blood by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The compound's structural features allow it to effectively interact with this enzyme, making it essential for developing effective cholesterol-lowering therapies .

Enzyme Interaction Studies

Research has shown that this compound interacts with enzymes involved in cholesterol biosynthesis. Studies indicate that modifications to its structure can enhance or diminish these interactions, highlighting the importance of further investigations into its molecular behavior .

Case Studies

  • Synthesis Optimization : A study demonstrated a novel process for synthesizing this compound using environmentally friendly methods. This process employed less hazardous reagents and achieved higher yields compared to traditional methods .
  • Yeast Catalysis : Research involving yeast cells, specifically Rhodotorula species, showed promising results in catalyzing the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This biocatalytic approach offers a sustainable alternative for producing this compound with high diastereomeric excess .

Comparison with Similar Compounds

Tert-Butyl (R)-6-Chloro-5-Hydroxy-3-Oxohexanoate

  • Molecular Formula : C₁₀H₁₇ClO₄
  • CAS No.: 319924-73-7 (racemic) / 404958-69-6 ((3R,5R)-isomer)
  • Applications : The (R)-enantiomer is used in synthesizing (–)-callystatin, a cytotoxic marine natural product, and semi-vioxanthin .
  • Synthesis : Produced via enzymatic reduction but requires distinct ADHs or conditions to favor the R-configuration.
Compound Enantiomer Molecular Weight Key Application Enantioselectivity Source
(S)-6-Chloro-5-hydroxy-3-oxohexanoate S 236.69 g/mol Atorvastatin intermediates LBADH (>99.5% ee)
(R)-6-Chloro-5-hydroxy-3-oxohexanoate R 236.69 g/mol (–)-Callystatin, semi-vioxanthin Specific ADH mutants

Structural Analogs

Tert-Butyl 6-Cyano-5-Hydroxy-3-Oxohexanoate

  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Feature: Chloro substituent replaced with cyano (–CN).
  • Application : Intermediate for HMG-CoA reductase inhibitors .
  • Synthesis: Prepared via cyanation reactions, differing in reactivity due to the electron-withdrawing cyano group.

Tert-Butyl 2-Acetyl-5-Acetyloxy-3-Oxohexanoate

  • Molecular Formula : C₁₄H₂₂O₆
  • CAS No.: 113802-17-8
  • Key Feature : Additional acetyl groups at positions 2 and 3.
  • Properties : Increased steric bulk and hydrophobicity compared to the chloro-hydroxy analog, affecting solubility and enzymatic processing.

Rosuvastatin-Related Impurities

(±)-Tert-Butyl 6-Chloro-5-Hydroxy-3-Oxohexanoate

  • CAS No.: 319924-73-7
  • Molecular Weight : 236.69 g/mol
  • Role : Racemic impurity in rosuvastatin synthesis, requiring rigorous enantiomeric purification.

(3R,5R)-6-Chloro-5-Hydroxy-3-Oxohexanoate

  • CAS No.: 404958-69-6
  • Molecular Weight : 238.71 g/mol
  • Key Difference : Diastereomeric impurity with dual stereocenters, complicating chromatographic separation.

Biological Activity

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a compound of significant interest in medicinal chemistry, particularly due to its role as a precursor in the synthesis of statins, which are widely used to manage cholesterol levels. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevance in drug development.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{19}ClO_{3} and a molecular weight of approximately 236.69 g/mol. The compound features a tert-butyl group, a chloro substituent, a hydroxy group, and a keto functionality, which contribute to its biological activity.

The primary biological activity of this compound is linked to its role in cholesterol biosynthesis. It serves as an intermediate in the synthesis of statins by inhibiting the enzyme HMG-CoA reductase, crucial for cholesterol production in the liver. By reducing cholesterol synthesis, statins effectively lower low-density lipoprotein (LDL) cholesterol levels in the bloodstream.

Interaction with Enzymes

Research indicates that this compound interacts with enzymes involved in lipid metabolism. Its structural features allow it to fit into active sites of these enzymes effectively, influencing their activity. The presence of hydroxyl and chloro groups enables potential hydrogen bonding and electrostatic interactions .

Biological Activities

The biological activities attributed to this compound include:

  • Cholesterol-Lowering Effects : As a precursor for statins, it plays a vital role in lowering LDL cholesterol levels.
  • Minimal Drug Interactions : Studies suggest that this compound has low potential for interactions with cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile.
  • Potential Applications in Dyslipidemia Treatment : Its properties make it an attractive candidate for further development in treating dyslipidemia and related cardiovascular conditions.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Synthesis and Efficiency : A study demonstrated the efficient enzymatic synthesis of this compound using mutant alcohol dehydrogenases from Lactobacillus species, showcasing its utility as a chiral synthon for statin production .
  • Protective Effects Against Oxidative Stress : While primarily focused on related compounds, research has shown that similar structures can exhibit protective effects against oxidative stress-induced apoptosis in liver cells, suggesting potential protective roles for derivatives like this compound .

Comparative Analysis

The following table summarizes the unique features and biological activities associated with this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoateStereoisomerKey intermediate for statin synthesis
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateStereoisomerDifferent stereochemistry may influence activity
Tert-butyl 6-bromo-5-hydroxy-3-oxohexanoateBrominated derivativeMay exhibit different reactivity and biological effects

Q & A

What methodologies are recommended for the enantioselective synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (CHOE)?

Level: Basic
Answer:
The enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE) to CHOE is efficiently catalyzed by Lactobacillus brevis alcohol dehydrogenase (LBADH), achieving >99.5% enantiomeric excess (ee). Key steps include:

  • Substrate preparation : Ensure CDHE is dissolved in a biphasic system (e.g., aqueous buffer and di-isopropyl ether) to address low water solubility .
  • Enzyme conditions : Use LBADH with NADPH cofactor regeneration (e.g., via glucose dehydrogenase) to maintain catalytic activity .
  • Derivatization for analysis : Post-reduction, confirm ee via chiral GC or HPLC after derivatization with NaBH₄ and acetic acid .

How can substrate instability during the enzymatic reduction of CDHE be mitigated in bioreactor systems?

Level: Advanced
Answer:
CDHE undergoes irreversible degradation under aqueous conditions, impacting yield. Mitigation strategies include:

  • Multiphase reactors : Use a biphasic system (organic/aqueous) to minimize aqueous exposure of CDHE. Di-isopropyl ether is effective due to low polarity and biocompatibility .
  • Continuous feeding : Introduce CDHE incrementally to avoid prolonged exposure to aqueous media .
  • Kinetic modeling : Optimize reaction parameters (pH 6.5–7.0, 25–30°C) to balance enzyme activity and substrate stability .

What advanced techniques validate the stereochemical purity of CHOE in pharmaceutical intermediate synthesis?

Level: Advanced
Answer:
Beyond standard HPLC/GC, employ:

  • Chiral derivatization : Convert CHOE to diastereomers using (R)- or (S)-Mosher’s acid, followed by NMR analysis to confirm absolute configuration .
  • Crystallography : Recrystallize downstream derivatives (e.g., 3R,5S-dihydroxyhexanoate) to >99% diastereomeric excess (de), ensuring stereochemical fidelity .
  • Mass spectrometry : Use high-resolution MS to detect trace impurities (<0.5%) that may arise during synthesis .

How do mutations in alcohol dehydrogenases enhance catalytic efficiency for CHOE production?

Level: Advanced
Answer:
Rational enzyme engineering improves LBADH or Lactobacillus kefir ADH variants:

  • Saturation mutagenesis : Target residues near the substrate-binding pocket (e.g., Phe147, Leu148) to enhance substrate affinity .
  • Cofactor specificity : Engineer NADH-dependent mutants to reduce reliance on costlier NADPH .
  • Stability enhancement : Introduce disulfide bonds (e.g., Cys247-Cys263) to improve thermostability for prolonged reactor use .

What analytical challenges arise in characterizing CHOE, and how are they resolved?

Level: Basic
Answer:
Key challenges include:

  • Hygroscopicity : Store CHOE at –20°C under inert gas to prevent decomposition .
  • Chromatographic resolution : Use β-cyclodextrin-based chiral columns (e.g., FS-Cyclodextrin β1/P) for baseline separation of enantiomers .
  • Degradation products : Monitor for 6-chloro-3,5-dioxohexanoate byproducts via LC-MS and adjust reaction pH to ≤7.0 to suppress hydrolysis .

How can conflicting data on enzyme activity in biphasic systems be reconciled?

Level: Advanced
Answer:
Contradictions in enzyme activity often stem from solvent-induced inactivation. Address this via:

  • Solvent compatibility screening : Test log P values of solvents; LBADH retains >80% activity in solvents with log P >3 (e.g., octane) .
  • Immobilization : Encapsulate LBADH in alginate beads to shield it from organic phases while permitting substrate diffusion .
  • Activity assays : Normalize enzyme activity (At/A0) over time to distinguish solvent effects from intrinsic inactivation .

What role does CHOE play in synthesizing statin intermediates, and how is its purity optimized?

Level: Basic
Answer:
CHOE is a key chiral precursor for atorvastatin and rosuvastatin side chains. Critical purity measures include:

  • Recrystallization : Purify CHOE via ethyl acetate/hexane mixtures to remove residual CDHE (<0.1%) .
  • Impurity profiling : Monitor (±)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 319924-73-7) as a critical impurity requiring <0.5% threshold .
  • Scale-up protocols : Use fed-batch reactors with NADPH regeneration to maintain ee >99% at >100 g/L scales .

What computational tools predict optimal bioreactor conditions for CHOE synthesis?

Level: Advanced
Answer:
Combine:

  • Computational fluid dynamics (CFD) : Model mass transfer in biphasic systems to optimize stirring rates (e.g., 400–600 rpm) .
  • Kinetic simulations : Fit Michaelis-Menten parameters (Km ≈ 2.5 mM for CDHE, Vmax ≈ 0.8 U/mg) to predict substrate conversion .
  • QSPR models : Relate solvent properties (e.g., polarity, viscosity) to enzyme half-life for solvent selection .

How does the tert-butyl group influence the stability and reactivity of CHOE?

Level: Basic
Answer:
The tert-butyl moiety:

  • Enhances solubility : Improves organic-phase solubility for efficient extraction .
  • Steric protection : Shields the β-ketoester from nucleophilic attack, reducing side reactions .
  • Thermal stability : Decomposition onset occurs at 120°C, enabling reactions below 80°C without degradation .

What strategies resolve low cofactor turnover rates in large-scale CHOE production?

Level: Advanced
Answer:

  • Cofactor tethering : Covalently link NADPH to LBADH via PEG spacers, reducing leakage .
  • In situ regeneration : Co-express formate dehydrogenase (FDH) to regenerate NADPH from formate, achieving 500–1,000 turnovers .
  • Membrane reactors : Use ultrafiltration membranes to retain enzymes and cofactors while removing products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.